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Compound of Interest

Compound Name: 1,3-Bis(4-hydroxyphenyl)thiourea

Cat. No.: B5854336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available toxicological data for 1,3-Bis(4-
hydroxyphenyl)thiourea and its close structural analog, 1,3-bis(p-hydroxyphenyl)urea. To

date, no dedicated initial toxicity screening studies have been published for 1,3-Bis(4-
hydroxyphenyl)thiourea. The data presented herein for the urea analog serves as a

surrogate to provide a preliminary toxicological profile.

Executive Summary
This technical guide provides an overview of the initial toxicity profile of 1,3-Bis(4-
hydroxyphenyl)thiourea, drawing primarily from data on its urea analog, 1,3-bis(p-

hydroxyphenyl)urea, due to the absence of direct studies on the thiourea compound. The

available data suggests a low acute toxicity profile for the urea analog. This guide also explores

the potential mechanisms of toxicity for thiourea derivatives, including genotoxicity and

cytotoxicity, to provide a comprehensive initial assessment for research and drug development

purposes.

Acute Toxicity Assessment of 1,3-bis(p-
hydroxyphenyl)urea
An acute oral toxicity study on 1,3-bis(p-hydroxyphenyl)urea was conducted in female rats

following OECD guidelines. The study found no mortality or significant signs of toxicity at doses
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up to 5000 mg/kg body weight, suggesting a low acute toxicity profile for this compound.[1][2]

Table 1: Acute Oral Toxicity of 1,3-bis(p-hydroxyphenyl)urea in Rats[1]

Dose (mg/kg BW) Number of Animals Mortality
Clinical Signs of
Toxicity

2000 5 0/5
No significant signs

observed

5000 5 0/5
No significant signs

observed

Table 2: Body Weight Changes in Rats Following Acute Oral Administration of 1,3-bis(p-

hydroxyphenyl)urea

Treatment Group Day 0 (g) Day 7 (g) Day 14 (g)

Control (CMC Na

0.5%)
150.2 ± 5.3 165.4 ± 6.1 180.1 ± 7.2

2000 mg/kg 151.5 ± 4.8 166.8 ± 5.5 181.3 ± 6.9

5000 mg/kg 150.9 ± 5.1 165.9 ± 6.3 180.8 ± 7.5

Data are presented as

mean ± SD. No

significant differences

were observed

between the treatment

groups and the control

group.

Macroscopic and Microscopic Examination: At the end of the 14-day observation period,

macroscopic examination of the organs of the rats treated with 1,3-bis(p-hydroxyphenyl)urea at

doses of 2000 and 5000 mg/kg BW did not reveal any significant abnormalities in the heart,

lungs, liver, kidneys, or spleen. Microscopic examination of these organs also showed no signs

of toxicity when compared to the control group.
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Potential Genotoxicity of Thiourea Derivatives
While no specific genotoxicity data exists for 1,3-Bis(4-hydroxyphenyl)thiourea, studies on

thiourea (TU) itself indicate a potential for genotoxicity. The mechanism is believed to involve

the formation of oxidized products.[3] S-oxygenation of thiourea can lead to the formation of

formamidine sulfinate (FASA), which has been shown to be genotoxic in cultured mammalian

cells.[3] This suggests that the thiourea moiety in 1,3-Bis(4-hydroxyphenyl)thiourea could

potentially undergo similar bioactivation.

Potential Cytotoxicity of Diaryl Thiourea Derivatives
Various 1,3-disubstituted thiourea derivatives have been investigated for their cytotoxic effects,

primarily in the context of anticancer research. These studies indicate that diaryl thiourea

compounds can induce apoptosis and inhibit cell proliferation in cancer cell lines.[4][5] The

cytotoxic mechanisms may involve the activation of caspases, a decrease in NF-κB activation,

and the suppression of vascular endothelial growth factor (VEGF) secretion.[5]

Experimental Protocols
The following protocols are adapted from the study on 1,3-bis(p-hydroxyphenyl)urea and can

serve as a basis for designing initial toxicity studies for 1,3-Bis(4-hydroxyphenyl)thiourea.[1]

Acute Oral Toxicity Study (Adapted from OECD
Guideline 423)

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain),

approximately 8-12 weeks old.

Housing: Animals should be housed in standard laboratory conditions with a 12-hour

light/dark cycle and access to standard pellet diet and water ad libitum.

Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions before

the study begins.

Grouping and Dosing:
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A control group receives the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC

Na).

Test groups receive a single oral dose of the test substance. Based on the data for the

urea analog, starting doses of 2000 mg/kg and 5000 mg/kg can be considered. The

substance is typically administered via oral gavage.

Observations:

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes,

and behavior), and body weight changes.

Observations are made continuously for the first 4 hours after dosing and then daily for 14

days.

Body weights are recorded on Day 0 (before dosing), Day 7, and Day 14.

Pathology: At the end of the 14-day observation period, all animals are euthanized, and a

gross necropsy is performed. Organs such as the liver, kidneys, heart, lungs, and spleen are

examined macroscopically. For a more detailed analysis, these organs can be collected,

weighed, and preserved for histopathological examination.

Visualizations
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Caption: Proposed metabolic activation of thiourea leading to genotoxicity.

Experimental Workflow for Acute Oral Toxicity
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Caption: Workflow for an acute oral toxicity study.

Potential Cellular Effects of Diaryl Thiourea Derivatives
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1,3-Bis(4-hydroxyphenyl)thiourea
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Caption: Potential signaling pathways affected by diaryl thiourea derivatives.

Conclusion and Future Directions
The initial toxicological assessment, based on data from the structurally similar 1,3-bis(p-

hydroxyphenyl)urea, suggests that 1,3-Bis(4-hydroxyphenyl)thiourea is likely to have a low

acute oral toxicity. However, the potential for genotoxicity and cytotoxicity, as indicated by

studies on other thiourea derivatives, warrants further investigation.

For a comprehensive understanding of the safety profile of 1,3-Bis(4-
hydroxyphenyl)thiourea, the following studies are recommended:

Acute Oral Toxicity: A formal study following OECD guidelines to confirm the LD50 and

identify any acute toxic effects.

Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test,

micronucleus test) to assess the mutagenic and clastogenic potential.

In Vitro Cytotoxicity: Evaluation of cytotoxicity in relevant cell lines to determine the IC50

values and elucidate the mechanisms of cell death.

Repeated Dose Toxicity: A 28-day or 90-day repeated dose toxicity study to identify potential

target organs and assess the effects of long-term exposure.
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The insights from these studies will be crucial for the further development of 1,3-Bis(4-
hydroxyphenyl)thiourea as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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